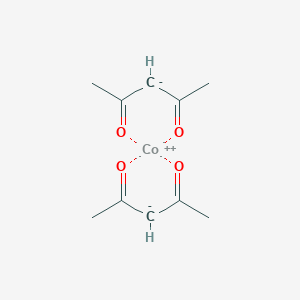
乙酰丙酮钴(II)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cobalt(II) bis(acetylacetonate) is a coordination compound with the chemical formula Co(C_5H_7O_2)_2. It is a complex derived from cobalt and acetylacetone, a β-diketone. This compound is known for its vibrant red color and is commonly used in various chemical processes due to its stability and reactivity.
科学研究应用
Cobalt(II) bis(acetylacetonate) has a wide range of applications in scientific research:
Biology: It is studied for its potential in biological systems, particularly in enzyme mimetics and as a model for metalloenzymes.
Medicine: Research is ongoing into its potential use in medical imaging and as a therapeutic agent.
作用机制
Target of Action
Cobalt(II) bis(acetylacetonate), also known as Bis(2,4-pentanedionato)cobalt, is a coordination compound that primarily targets metal ions, usually transition metals . The ligand acetylacetonate is a β-diketone, often abbreviated as “acac”, which forms a coordination complex with cobalt(2+) .
Mode of Action
The compound interacts with its targets through the formation of a six-membered chelate ring . Both oxygen atoms of the acetylacetonate ligand bind to the metal to form this ring . This interaction leads to changes in the structure and reactivity of the target metal ions .
Biochemical Pathways
The compound affects various biochemical pathways, particularly those involving metal enolates . Metal enolates are widely used as building blocks in modern organic synthesis . The presence of β-carbonyl groups with at least one proton on the intermediate carbon atom allows a tautomeric equilibrium of the keto and enol forms . This is a crucial feature of β-diketones, as it is the enolate anion that forms complexes with metals .
Pharmacokinetics
It’s known that the compound is sparingly soluble in cold carbon tetrachloride and benzene, slightly soluble in water and chloroform, and soluble in methanol and ethanol . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.
Result of Action
Cobalt(II) bis(acetylacetonate) is commonly used as a precursor to synthesize cobalt-containing materials . It can also be used as a catalyst in organic synthesis . For instance, modified Cobalt(II) acetylacetonate complexes have been developed as efficient and inexpensive catalysts for Negishi-type coupling reactions .
Action Environment
The action, efficacy, and stability of Cobalt(II) bis(acetylacetonate) can be influenced by environmental factors. For example, the compound is hygroscopic and volatile, which means it readily absorbs moisture from the environment and can easily evaporate . These properties can affect the compound’s stability and efficacy in different environments.
生化分析
Biochemical Properties
Cobalt(II) bis(acetylacetonate) plays a significant role in biochemical reactions. It acts as a catalyst in various organic reactions
Cellular Effects
It is known that cobalt ions can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Cobalt(II) bis(acetylacetonate) involves its role as a catalyst in organic synthesis . It exerts its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
Cobalt(II) bis(acetylacetonate) is typically synthesized by reacting cobalt(II) salts, such as cobalt(II) chloride or cobalt(II) nitrate, with acetylacetone in the presence of a base. The base helps in deprotonating the acetylacetone, facilitating the formation of the complex. The reaction can be represented as follows:
Co2++2C5H8O2→Co(C5H7O2)2+2H+
The product is then recrystallized from solvents like acetone or methanol to obtain pure Cobalt(II) bis(acetylacetonate) .
Industrial Production Methods
In industrial settings, the production of Cobalt(II) bis(acetylacetonate) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency.
化学反应分析
Types of Reactions
Cobalt(II) bis(acetylacetonate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cobalt(III) complexes.
Reduction: It can be reduced to cobalt(0) or cobalt(I) species under specific conditions.
Substitution: The acetylacetonate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve reagents like phosphines or amines.
Major Products
Oxidation: Cobalt(III) acetylacetonate.
Reduction: Cobalt nanoparticles or cobalt(I) complexes.
Substitution: Mixed-ligand cobalt complexes.
相似化合物的比较
Cobalt(II) bis(acetylacetonate) is compared with other metal acetylacetonates, such as:
Nickel(II) bis(acetylacetonate): Similar in structure but has different magnetic and catalytic properties.
Copper(II) bis(acetylacetonate): Known for its use in organic synthesis and as a precursor for copper nanoparticles.
Iron(III) tris(acetylacetonate): Used in various catalytic processes and as a precursor for iron oxide nanoparticles.
Uniqueness
Cobalt(II) bis(acetylacetonate) is unique due to its specific redox properties and stability, making it particularly useful in catalytic applications where other metal acetylacetonates may not perform as effectively .
属性
CAS 编号 |
14024-48-7 |
|---|---|
分子式 |
C10H16CoO4 |
分子量 |
259.16 g/mol |
IUPAC 名称 |
cobalt;4-hydroxypent-3-en-2-one |
InChI |
InChI=1S/2C5H8O2.Co/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3; |
InChI 键 |
FCEOGYWNOSBEPV-UHFFFAOYSA-N |
SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Co+2] |
手性 SMILES |
C/C(=C\C(=O)C)/O.C/C(=C/C(=O)C)/O.[Co] |
规范 SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.[Co] |
Key on ui other cas no. |
14024-48-7 |
物理描述 |
Blue to black crystals, slightly soluble in water; [MSDSonline] |
Pictograms |
Corrosive; Irritant; Health Hazard; Environmental Hazard |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


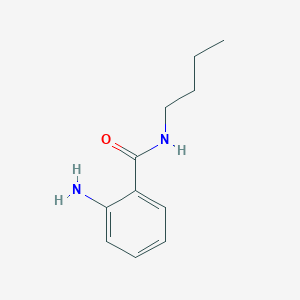
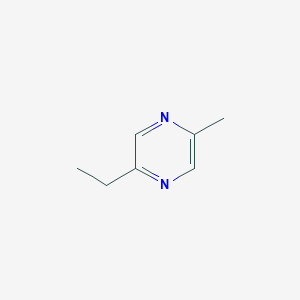
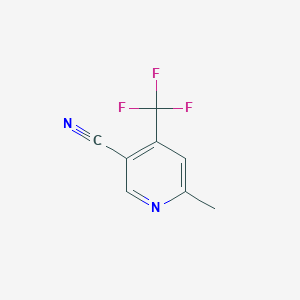
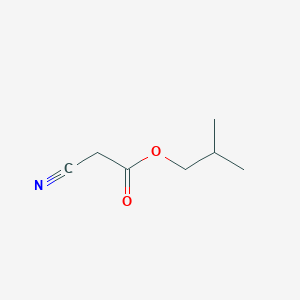
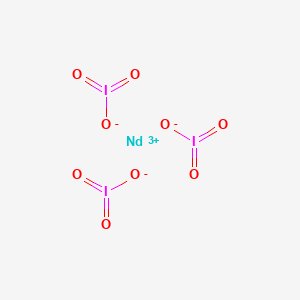

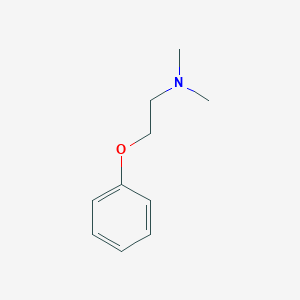

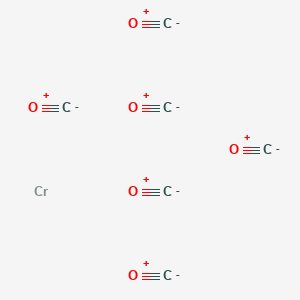
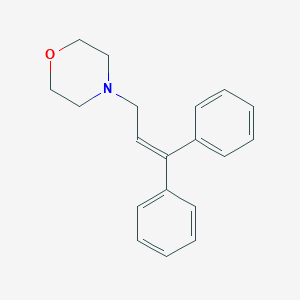
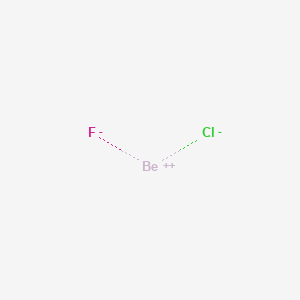
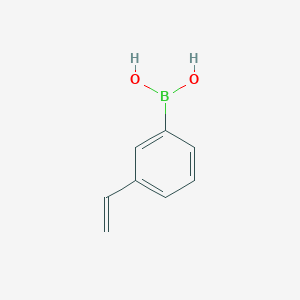
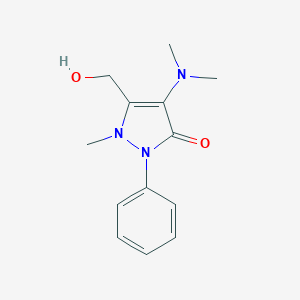
![3-Bromo-2-methylbenzo[b]thiophene](/img/structure/B82513.png)
